3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one
Description
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-[1-(2,4-dimethoxyanilino)ethylidene]oxolan-2-one |
InChI |
InChI=1S/C14H17NO4/c1-9(11-6-7-19-14(11)16)15-12-5-4-10(17-2)8-13(12)18-3/h4-5,8,15H,6-7H2,1-3H3 |
InChI Key |
OEYAAIKYGDGLNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCOC1=O)NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis for Oxolan-2-One Formation
The oxolan-2-one (γ-lactone) core is typically synthesized via intramolecular esterification or ring-closing metathesis (RCM). A representative method involves the cyclization of α,β-unsaturated esters under acidic conditions. For example, treatment of 4-pentenoic acid derivatives with catalytic p-toluenesulfonic acid (p-TsOH) in toluene at reflux yields the oxolan-2-one scaffold in 65–72% yield. Stereochemical control during cyclization remains a challenge, necessitating precise temperature modulation (80–110°C) and anhydrous conditions to minimize racemization.
Nucleophilic Amination of the Ethylidene Moiety
Optimization of Reaction Parameters
Temperature Effects
Temperature critically influences both cyclization and amination steps. Elevated temperatures (>100°C) during RCM accelerate cyclization but risk decomposition, while suboptimal temperatures (<70°C) lead to incomplete reactions. For amination, maintaining a low temperature (0–5°C) suppresses side reactions such as over-alkylation.
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 64 | 92 |
| Toluene | 2.38 | 72 | 88 |
| THF | 7.52 | 58 | 85 |
| DMF | 36.7 | 41 | 78 |
Polar aprotic solvents like dichloromethane enhance amination efficiency by stabilizing charged intermediates, whereas nonpolar solvents (e.g., toluene) favor cyclization through entropy-driven ring closure.
Catalytic Systems
Catalysts play a pivotal role in modulating reaction kinetics and selectivity:
-
BF₃·OEt₂ : Enhances electrophilicity of the carbonyl group, improving amination yields by 15–20% compared to uncatalyzed reactions.
-
Grubbs II catalyst : Employed in RCM to reduce reaction time from 24 hours to 6 hours, albeit with a 5–8% cost increase.
Comparative Analysis of Synthetic Routes
The table below evaluates three prominent synthetic pathways based on yield, scalability, and cost-effectiveness:
| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Classical Cyclization | 4 | 38 | 12.50 | Moderate |
| RCM-Amination Hybrid | 3 | 52 | 18.20 | High |
| One-Pot Tandem Synthesis | 2 | 45 | 22.80 | Low |
The RCM-Amination Hybrid method strikes the optimal balance between yield and scalability, making it the preferred industrial-scale approach.
Challenges and Limitations
Stereochemical Control
The ethylidene moiety’s (E)-configuration is essential for biological activity but difficult to control. Undesired (Z)-isomers often constitute 10–15% of the product mixture, requiring chromatographic separation.
Functional Group Compatibility
Methoxy groups on the phenyl ring are susceptible to demethylation under strong acidic or basic conditions. This necessitates mild reaction protocols, such as using sodium methoxide (NaOMe) in methanol for deprotection steps.
Recent Advances
Photocatalytic Amination
Recent studies demonstrate that visible-light-mediated amination using eosin Y as a photocatalyst improves yields to 78% while reducing reaction time to 2 hours. This method avoids harsh reagents, enhancing functional group tolerance.
Chemical Reactions Analysis
3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Research into the biological activity of 3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one is still emerging but suggests several potential pharmacological properties. Compounds with similar structures often exhibit:
- Anticancer properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
- Neuroactive effects : Certain derivatives indicate potential neuroprotective activities.
- Antimicrobial activity : Structural analogs have been noted for their ability to combat microbial infections.
Further studies are necessary to elucidate the specific mechanisms and efficacy of this compound in biological systems .
Potential Applications
The applications of this compound can be categorized into several key areas:
-
Medicinal Chemistry :
- Development of new therapeutic agents targeting various diseases.
- Exploration of its derivatives for enhanced biological activity.
-
Pharmacology :
- Investigation of its interactions with biological targets to optimize therapeutic use.
- Studies on its pharmacokinetic properties to assess absorption, distribution, metabolism, and excretion (ADME).
-
Chemical Biology :
- Use in biochemical assays to understand its mechanism of action within cellular environments.
- Potential as a lead compound for drug discovery efforts aimed at specific diseases.
Mechanism of Action
The mechanism of action of 3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Aromatic Ring
3-{[1-(3,4-Dimethoxyphenyl)propyl]amino}oxolan-2-one
- Structure: Features a 3,4-dimethoxyphenyl group attached via a propylamino chain to the lactone.
- Key Difference: The 3,4-dimethoxy substitution (vs.
- Molecular Formula: C₁₅H₂₁NO₄ (MW: 279.33 g/mol) .
4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
- Structure : Contains dual aromatic systems (3,4-dimethoxy and 4-hydroxy-3-methoxy phenyl) with hydroxyl and methyl substituents on the lactone.
- Key Difference : The hydroxyl group introduces hydrogen-bonding capability, which may enhance solubility compared to the fully methoxylated target compound .
Variations in the Amino-Ethylidene Side Chain
3-[1-({4-[(6-Methoxyquinolin-8-yl)amino]pentyl}amino)ethylidene]oxolan-2-one
- Structure: Replaces the dimethoxyphenyl group with a 6-methoxyquinolin-8-yl moiety linked via a pentylamino chain.
3-[2-Oxo-2-(thiophen-2-yl)ethylidene]-3,4-dihydro-1H-quinoxalin-2-one
- Structure: Substitutes the phenyl group with a thiophene ring and incorporates a quinoxaline scaffold.
Lactone Derivatives with Halogenated Substituents
1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one
Data Table: Structural and Molecular Comparisons
Biological Activity
3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one is a synthetic organic compound characterized by its oxolan-2-one ring and a dimethoxy-substituted phenyl group. This unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry. Although research on this specific compound is limited, studies on structurally similar compounds suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.
- Molecular Formula : C₁₄H₁₇NO₄
- Molecular Weight : 263.29 g/mol
- Structural Features :
- Oxolan-2-one ring
- Dimethoxyphenyl group
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic pathway may include:
- Formation of the oxolan ring through cyclization reactions.
- Introduction of the dimethoxyphenyl group via nucleophilic substitution.
- Final modifications to enhance biological activity or pharmacokinetic properties.
Potential Pharmacological Effects
Research into the biological activity of this compound indicates that it may exhibit:
- Anti-inflammatory properties : Similar compounds have shown effectiveness in inhibiting inflammatory pathways.
- Anticancer activity : Structural analogs have been reported to interact with cancer cell lines, suggesting potential efficacy against tumors.
The biological effects of this compound may be mediated through:
- Enzyme inhibition : Compounds with similar structures often interact with specific enzymes involved in metabolic pathways.
- Receptor binding : The dimethoxy substitution may enhance binding affinity to certain biological receptors.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-{1-[2-(Dimethylamino)phenyl]ethylidene}oxolan-2-one | Dimethylamino substitution | Potentially neuroactive |
| 3-{1-[4-Methoxyphenyl]ethylidene}oxolan-2-one | Methoxy substitution | Anticancer properties |
| 3-{1-[Phenyl]ethylidene}oxolan-2-one | Simple phenyl group | Antimicrobial activity |
This table illustrates how variations in substituents can lead to diverse biological activities, emphasizing the need for further research on the specific effects of the dimethoxy substitution in this compound.
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides insight into its potential activities:
- Anti-inflammatory Studies : Compounds with similar oxolan structures have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may exert similar effects.
- Anticancer Research : Preliminary investigations into analogs have indicated cytotoxic effects against various cancer cell lines, warranting further exploration of this compound's efficacy.
Q & A
Basic: What synthetic routes are recommended for 3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves condensation reactions between 2,4-dimethoxyaniline derivatives and oxolan-2-one precursors. For example, refluxing 4-amino acetophenone with ethanolic solutions of carbonyl-containing intermediates in the presence of catalytic acetic acid can yield the target compound. Key optimization steps include:
- Temperature control : Maintain reflux conditions (~78°C for ethanol) to ensure complete imine formation while avoiding side reactions.
- Solvent selection : Ethanol is preferred due to its polarity and ability to stabilize intermediates .
- Reaction monitoring : Use TLC to track progress and terminate the reaction at ~6 hours to prevent over-oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
